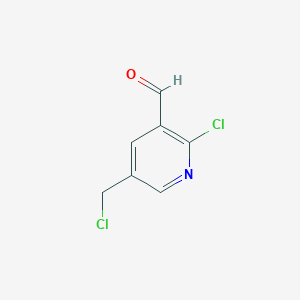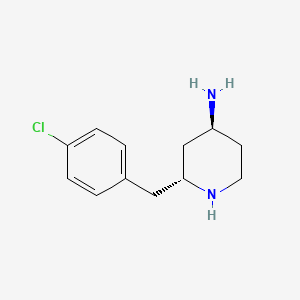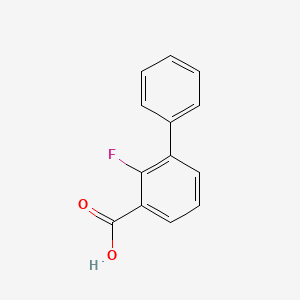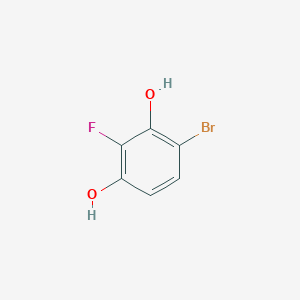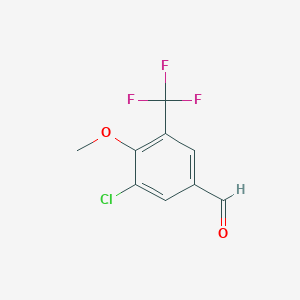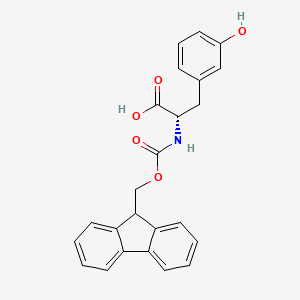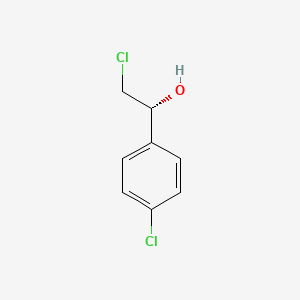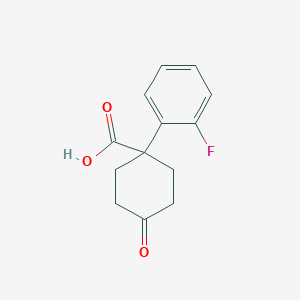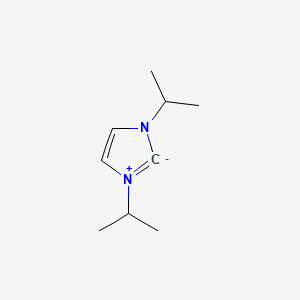
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid
Vue d'ensemble
Description
2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid is a chemical compound with the molecular formula C11H10F3NO3 and a molecular weight of 261.2 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core with three fluorine atoms and a morpholinyl group attached . The exact spatial arrangement of these groups would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined through experimental methods or predicted using computational chemistry tools.Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of DNA-PK Inhibitors : 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl 2,2,2-trifluoromethanesulfonate, a precursor of DNA-dependent protein kinase (DNA-PK) inhibitors, is synthesized using 2,3,5-Trifluoro-4-morpholin-4-ylbenzoic acid. This process involves allyl protecting groups and has been refined for improved yield (Rodriguez Aristegui et al., 2006).
Preparation of Antimicrobial Agents : Synthesis of compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine demonstrates antimicrobial properties. These compounds are characterized by techniques such as NMR, IR, and X-ray diffraction, signifying the role of this compound in creating biologically active molecules (Mamatha S.V et al., 2019).
Pharmacological Applications
- Antioxidant Activity : QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, related to this compound, revealed significant antioxidant activities. These findings are crucial for the development of new potential antioxidants (Drapak et al., 2019).
Material Science and Chemistry
Photophysical Characterization : Studies on compounds like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, structurally related to this compound, provide insights into the photophysical properties of these compounds. This includes absorption spectra and emission lifetime data, essential for material science applications (Chin et al., 2010).
Molluscicidal Properties : 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative of this compound, has been synthesized and shows effective molluscicidal effects. This is important for pest control in agricultural settings (Duan et al., 2014).
Biological and Medical Research
Antimicrobial and Hemolytic Activity : Derivatives of this compound, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, display antimicrobial and hemolytic activities, indicating potential in the development of new antimicrobial agents (Gul et al., 2017).
Neurokinin-1 Receptor Antagonist : Compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, related to this compound, are effective as neurokinin-1 receptor antagonists. This has implications in treating conditions like depression and emesis (Harrison et al., 2001).
Propriétés
IUPAC Name |
2,3,5-trifluoro-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-7-5-6(11(16)17)8(13)9(14)10(7)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKSOFAVLZCUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2F)F)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



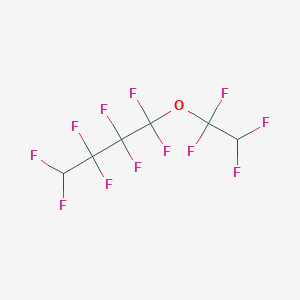
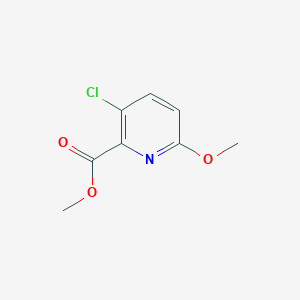
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)
